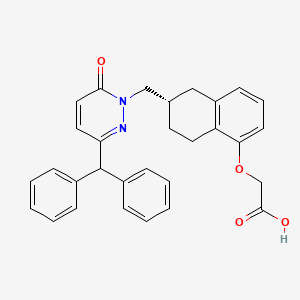

Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FR-181877 是一种由富士泽制药株式会社开发的小分子药物该化合物因其抑制血小板聚集和促进血管舒张的能力,在治疗心血管疾病方面显示出潜力 .

准备方法

化学反应分析

FR-181877 发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成不同的衍生物。

还原: 可以使用氢化锂铝等试剂进行还原反应。

取代: 该化合物可以进行取代反应,在受控条件下将特定官能团替换为其他官能团。

科学研究应用

Synthesis of the Compound

The synthesis of this acetic acid derivative involves several steps, typically starting from readily available precursors. The process often includes:

- Formation of the Pyridazine Ring : This is achieved through condensation reactions involving diphenylmethyl and other substituents.

- Introduction of the Naphthalene Moiety : The tetrahydronaphthalene structure is incorporated through cyclization reactions that enhance the compound's stability and biological activity.

- Final Esterification : The acetic acid moiety is introduced via esterification reactions to yield the final product.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that derivatives of acetic acid can inhibit the proliferation of cancer cells. For instance, compounds similar to the one in focus have been evaluated for their efficacy against breast cancer cells, demonstrating significant cytotoxic effects .

Neuroprotective Effects

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of beta-secretase (BACE1), which is involved in the production of amyloid-beta plaques associated with Alzheimer's pathology . This inhibition could lead to therapeutic strategies aimed at reducing plaque formation and improving cognitive function.

Anti-inflammatory Activity

In silico studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pathways related to inflammatory responses. This makes it a candidate for further exploration in treating conditions characterized by chronic inflammation .

Case Study: Anticancer Activity

A study published in Crystals explored the synthesis of related compounds and their anticancer activities. The results indicated that specific structural modifications enhanced their effectiveness against breast cancer cell lines, suggesting that similar modifications could be applied to the compound .

Case Study: Neuroprotective Mechanisms

Research focusing on BACE1 inhibitors highlighted the potential of acetic acid derivatives in preventing neurodegeneration. The study found that these compounds could significantly reduce amyloid-beta levels in vitro, supporting their development as therapeutic agents for Alzheimer's disease .

作用机制

FR-181877 通过作为前列腺素 I2 受体的激动剂发挥作用。该受体参与各种生理过程,包括抑制血小板聚集和促进血管舒张。 通过与该受体结合,FR-181877 模仿前列腺素 I2 的作用,从而在心血管疾病中产生治疗益处 .

相似化合物的比较

FR-181877 由于其对前列腺素 I2 受体的特定作用而具有独特性。类似的化合物包括:

依莫法宗: 一种非甾体抗炎药。

FK838: 用于治疗肾脏-泌尿系统疾病。

EMD57283: 一种心血管药物。

NIP502: 用于呼吸系统疾病.

这些化合物与 FR-181877 共享一些药理特性,但在具体靶点和治疗应用方面有所不同。

生物活性

The compound acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)- (CAS Number: 9934864), is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C30H28N2O4. It features a unique structure that includes a pyridazine ring and a naphthalene moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to altered physiological responses in cells.

- Receptor Modulation : The structural components may allow it to interact with various receptors in the body, potentially influencing signaling pathways.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For example:

- Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro. This effect may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Research Findings

Several key findings from diverse sources contribute to understanding the biological activity of this compound:

- Cytotoxicity : Research indicates that the compound effectively induces cell death in various cancer types through apoptosis mechanisms .

- Inflammation Modulation : Studies have shown that it can significantly lower inflammatory markers such as IL-6 and TNF-alpha in cellular models .

- Potential Therapeutic Applications : Given its dual role in anticancer and anti-inflammatory activities, there is potential for development into therapeutic agents targeting multiple diseases .

属性

CAS 编号 |

172936-99-1 |

|---|---|

分子式 |

C30H28N2O4 |

分子量 |

480.6 g/mol |

IUPAC 名称 |

2-[[(6S)-6-[(3-benzhydryl-6-oxopyridazin-1-yl)methyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C30H28N2O4/c33-28-17-16-26(30(22-8-3-1-4-9-22)23-10-5-2-6-11-23)31-32(28)19-21-14-15-25-24(18-21)12-7-13-27(25)36-20-29(34)35/h1-13,16-17,21,30H,14-15,18-20H2,(H,34,35)/t21-/m0/s1 |

InChI 键 |

FFRFCEJVGONUHG-NRFANRHFSA-N |

SMILES |

C1CC2=C(CC1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O |

手性 SMILES |

C1CC2=C(C[C@H]1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O |

规范 SMILES |

C1CC2=C(CC1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FR 181877 FR-181877 FR181877 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。